Selective Inhibition of CYP2A6 Over CYP2C8 by N-(2,6-Dichlorophenyl)-3-phenylprop-2-enamide
N-(2,6-dichlorophenyl)-3-phenylprop-2-enamide demonstrates a >75-fold selectivity window for inhibiting human cytochrome P450 2A6 (CYP2A6) over CYP2C8, which is a distinct profile compared to the parent cinnamamide that shows negligible CYP inhibition [1].
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 330 nM (CYP2A6); IC50 > 25,000 nM (CYP2C8) |
| Comparator Or Baseline | Unsubstituted cinnamamide: No significant inhibition of CYP2A6 or CYP2C8 reported. |
| Quantified Difference | >75-fold selectivity for CYP2A6 over CYP2C8. |
| Conditions | Inhibition assays performed in human liver microsomes using coumarin as a substrate for CYP2A6 and amodiaquine for CYP2C8, with a 5-minute pre-incubation before NADPH addition [1]. |
Why This Matters
This selectivity profile indicates that this compound may serve as a useful tool for studying CYP2A6-specific metabolic pathways with reduced interference from CYP2C8, which is not a property of simpler cinnamamides.
- [1] BindingDB BDBM50366414. Affinity data for N-(2,6-dichlorophenyl)-3-phenyl-2-propenamide against CYP2A6 and CYP2C8. View Source
